Einecs 282-436-3

Description

EINECS 282-436-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 56,000 compounds with well-defined structures and commercial relevance . The compound’s structural and functional properties can be inferred through comparative analyses with analogs, leveraging computational tools like Tanimoto similarity indices and machine learning models .

Properties

CAS No. |

84196-26-9 |

|---|---|

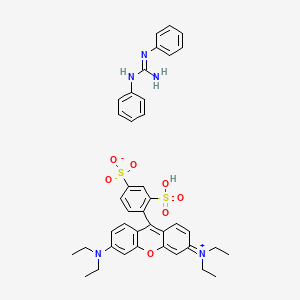

Molecular Formula |

C27H30N2O7S2.C13H13N3 C40H43N5O7S2 |

Molecular Weight |

769.9 g/mol |

IUPAC Name |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-sulfobenzenesulfonate;1,2-diphenylguanidine |

InChI |

InChI=1S/C27H30N2O7S2.C13H13N3/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);1-10H,(H3,14,15,16) |

InChI Key |

OIZTYENDSAALIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 282-436-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Einecs 282-436-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed to ensure they meet the required specifications .

Scientific Research Applications

Einecs 282-436-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications include its use in manufacturing processes and product formulations .

Mechanism of Action

The mechanism of action of Einecs 282-436-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .

Comparison with Similar Compounds

Research Findings and Implications

- Computational Efficiency : Machine learning models achieve >95% coverage of EINECS compounds using <5% labeled data, enabling rapid risk assessment .

- Regulatory Gaps : Only 28% of EINECS compounds have high-quality experimental data, underscoring reliance on read-across methods .

- Synthesis Trends : Analog synthesis often employs modular reactions (e.g., cyclization, halogenation), as seen in and , ensuring scalability for commercial production.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable hypothesis for studying Einecs 282-436-3?

- Methodological Answer : Begin with a thorough literature review to identify gaps in understanding the compound's properties or applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis . Ensure alignment between the hypothesis and measurable variables (e.g., reactivity under specific conditions, stability in varying solvents). Integrate the hypothesis into the rationale by explaining how background data (e.g., prior spectroscopic analyses) support the proposed experimental direction .

Q. What strategies ensure reproducibility when synthesizing or characterizing this compound?

- Methodological Answer : Document protocols in detail, including reaction conditions (temperature, catalysts, solvents), purification methods, and instrumentation settings (e.g., NMR parameters, HPLC gradients). Cross-validate results using orthogonal techniques (e.g., comparing FT-IR and Raman spectroscopy for functional group identification). Reference standardized procedures from peer-reviewed studies and explicitly note deviations .

Q. How should researchers design a literature review to contextualize this compound within existing knowledge?

- Methodological Answer : Use databases like SciFinder and Reaxys to retrieve primary sources. Critically evaluate studies for methodological rigor—prioritize peer-reviewed articles over patents or technical reports. Organize findings thematically (e.g., synthesis routes, toxicity profiles) and identify contradictions (e.g., conflicting solubility data) to frame research objectives .

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties be resolved?

- Methodological Answer : Conduct meta-analyses to compare reported values (e.g., melting points, logP) and assess experimental variables (e.g., purity levels, analytical methods). Perform controlled replication studies under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers .

Q. What advanced techniques are suitable for elucidating the compound’s mechanistic behavior in complex systems?

- Methodological Answer : Employ computational modeling (e.g., DFT for electronic structure analysis) paired with experimental validation (e.g., kinetic studies via stopped-flow spectroscopy). Design multi-variable experiments to isolate contributing factors (e.g., pH, temperature) and utilize response surface methodology (RSM) for optimization .

Q. How can researchers address challenges in detecting trace impurities or degradation products of this compound?

- Methodological Answer : Implement high-sensitivity techniques like LC-MS/MS or GC-TOF. Develop validated analytical methods with limits of detection (LOD) tailored to expected impurity levels. Use accelerated stability studies (e.g., under UV light or elevated temperatures) to profile degradation pathways .

Tables Summarizing Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.